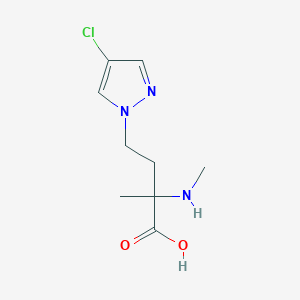
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid is a phosphinic acid derivative with a unique structure that includes an amino group, an ethoxy group, and a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of a P–H precursor, such as hypophosphorous acid, with an aldehyde and an amine. The reaction conditions typically involve the use of wet acetic acid (AcOH) as a solvent, leading to the formation of aminomethyl-H-phosphinic acids in nearly quantitative yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the phospha-Mannich reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters could be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The P–H bond can be oxidized to form phosphonic acids.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Addition: The compound can add to double bonds, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents such as acetic acid or water.
Major Products
The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various addition products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other phosphinic acid derivatives and can be used in various organic synthesis reactions.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid involves its interaction with molecular targets through its amino and phosphinic acid groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved would require further research to elucidate.
Propiedades
IUPAC Name |
(3-amino-4-ethoxy-4-oxobutyl)-methylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBAJCSTFLPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)



![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)



![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)

![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)

